molecular formula C19H17N5O2S B2835128 N-[2-({9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-5-yl}formamido)ethyl]acetamide CAS No. 688792-52-1

N-[2-({9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-5-yl}formamido)ethyl]acetamide

Cat. No.: B2835128
CAS No.: 688792-52-1
M. Wt: 379.44
InChI Key: LLZFSWMTSNLUPA-UHFFFAOYSA-N
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Description

N-[2-({9-sulfanylidene-8,10,17-triazatetracyclo[8700^{2,7}0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-5-yl}formamido)ethyl]acetamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({9-sulfanylidene-8,10,17-triazatetracyclo[8700^{2,7}0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-5-yl}formamido)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form the benzimidazole core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency. The choice of solvents, temperature, and reaction time are critical factors that need to be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[2-({9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-5-yl}formamido)ethyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can yield amines or thiols .

Mechanism of Action

The mechanism of action of N-[2-({9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-5-yl}formamido)ethyl]acetamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with DNA and inhibit topoisomerase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-5-yl}formamido)ethyl]acetamide is unique due to the presence of both the benzimidazole and quinazoline moieties in its structure, which may contribute to its enhanced biological activity and potential therapeutic applications. The presence of the acetamidoethyl and sulfanylidene groups further adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

N-(2-acetamidoethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-11(25)20-8-9-21-18(26)12-6-7-13-15(10-12)23-19(27)24-16-5-3-2-4-14(16)22-17(13)24/h2-7,10H,8-9H2,1H3,(H,20,25)(H,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZFSWMTSNLUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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